molecular formula C15H17FN2O4 B6656050 3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid

3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid

Cat. No.: B6656050
M. Wt: 308.30 g/mol
InChI Key: GOFGYQBOEWMHIU-UHFFFAOYSA-N
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Description

3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid is a synthetic organic compound that features a fluorophenyl group, a pyrrolidine ring, and a propanoic acid moiety

Properties

IUPAC Name

3-[[1-(4-fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c1-17(8-7-13(19)20)14(21)12-6-9-18(15(12)22)11-4-2-10(16)3-5-11/h2-5,12H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGYQBOEWMHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1CCN(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the pyrrolidine ring can facilitate interactions with biological membranes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid is unique due to its combination of a fluorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.

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